molecular formula C10H19NO2 B1454811 (1-(2-Aminoethyl)cyclohexyl)acetic acid CAS No. 1500558-49-5

(1-(2-Aminoethyl)cyclohexyl)acetic acid

Cat. No. B1454811
M. Wt: 185.26 g/mol
InChI Key: OFESFQMJGZJFQT-UHFFFAOYSA-N
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Description

“(1-(2-Aminoethyl)cyclohexyl)acetic acid” is a chemical compound with the molecular formula C10H19NO2 . It is also known by other names such as “2-[1-(2-aminoethyl)cyclohexyl]acetic acid” and has a molecular weight of 185.26 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C10H19NO2/c11-7-6-10(8-9(12)13)4-2-1-3-5-10/h1-8,11H2,(H,12,13) . The Canonical SMILES representation is C1CCC(CC1)(CCN)CC(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 185.141578849 g/mol . The topological polar surface area is 63.3 Ų . It has 13 heavy atoms .

Scientific Research Applications

Here’s a brief overview of the synthesis process:

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is synthesized for use as the active ingredient in a GABA antagonist drug .
  • Methods of Application/Experimental Procedures : The synthesis involves the conversion of 1,1-cyclohexyldiacetic acid anhydride into hydroxamic acid, which is then transformed via Lossen degradation into the hydrochloride salt of the product . A new intermediate, 1-(nitromethyl)cyclohexyl-acetic acid, is also involved in the process .
  • Results/Outcomes : The end result of the synthesis process is the production of gabapentin .

    Chemical Analysis

    This compound is listed in the ChemSpider database . It’s used in chemical analysis and research. The molecular formula is C10H17NO3 and it has an average mass of 199.247 Da .

    Pharmaceutical Reference Standards

    It’s listed as Gabapentin EP Impurity G in the SynZeal database . This suggests it might be used in pharmaceutical research and quality control .

    Synthesis Process

    There’s a patent for the synthesis of a similar compound, 1-(aminomethyl)cyclohexyl-acetic acid . This process could potentially be adapted for the synthesis of “(1-(2-Aminoethyl)cyclohexyl)acetic acid”.

properties

IUPAC Name

2-[1-(2-aminoethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-7-6-10(8-9(12)13)4-2-1-3-5-10/h1-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFESFQMJGZJFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Aminoethyl)cyclohexyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-Aminoethyl)cyclohexyl)acetic acid

Citations

For This Compound
2
Citations
J Aboonajmi, H Sharghi, M Aberi… - European Journal of …, 2020 - Wiley Online Library
A facile, efficient, and eco‐friendly strategy to access benzoxazole heterocyclic products has been accomplished through oxidation of catechols followed by condensation/cyclization/…
R Pawellek, T Muellner, P Gamache… - … of Chromatography A, 2021 - Elsevier
Charged aerosol detection (CAD) is an universal technique in liquid chromatography that is increasingly used for the quality control of drugs. Consequently, it has found its way into …
Number of citations: 10 www.sciencedirect.com

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